molecular formula C22H18F3NO7 B3016478 Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 579440-90-7

Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate

Cat. No. B3016478
CAS RN: 579440-90-7
M. Wt: 465.381
InChI Key: CMFOQFXBEZKXJN-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate is a compound that appears to be related to a class of chemicals that include various heterocycles with a trifluoromethyl group. This compound is likely to be of interest due to the trifluoromethyl group's ability to impart unique physical and chemical properties to molecules, making them valuable in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related trifluoromethyl heterocycles has been demonstrated using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This intermediate can undergo rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to yield a diverse set of compounds, including oxazoles, thiazoles, and imidazoles . Additionally, Lewis acid-mediated cyclizations have been used to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines from related precursors . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For instance, the photodegradation products of ethyl 3-azido-4,6-difluorobenzoate were elucidated using 1H NMR, MS, MS/MS, HPLC analysis, and UV spectroscopy . Similarly, the molecular structure and vibrational spectra of Ethyl 4-Dimethylaminobenzoate, a compound with some structural similarities, were investigated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazine-diones depending on the reaction conditions . This suggests that this compound may also participate in similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the crystal structure of diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate was determined, revealing a planar molecule with weak intermolecular C-H...O hydrogen bonds and C-H...π interactions that contribute to the stability of the crystal structure . The electronic properties, such as absorption wavelength and frontier molecular orbitals energy, have been studied using DFT for Ethyl 4-Dimethylaminobenzoate, which could provide insights into the properties of this compound .

Scientific Research Applications

Synthesis and Structural Elucidation

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This demonstrates the compound's utility in generating diverse molecular structures with potential applications in medicinal chemistry and material science (Honey et al., 2012).

Application in Microwave-Assisted Synthesis

Microwave-assisted cyclization techniques employing aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates have been used to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This highlights the compound's relevance in facilitating efficient and rapid synthesis of chromene derivatives, which are valuable in developing photochromic materials and biologically active molecules (Dao et al., 2018).

Antibacterial and Antifungal Activities

Derivatives based on the core structure of Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate have been investigated for their antibacterial and antifungal activities. Such studies are indicative of the potential biomedical applications of this compound, offering pathways for the development of new antimicrobial agents (Čačić et al., 2009).

Antioxidant and Antitumor Activities

Research on the antioxidant properties and electrochemical behavior of acetyl salicylic acid derivatives, including compounds structurally related to this compound, underscores the potential of such compounds in mitigating oxidative stress. This could have implications for the development of novel antioxidants and therapeutic agents aimed at preventing diseases associated with oxidative damage (Poojari et al., 2016).

properties

IUPAC Name

ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO7/c1-4-30-20(28)12-5-7-13(8-6-12)31-18-17(27)15-10-9-14(32-21(29)26(2)3)11-16(15)33-19(18)22(23,24)25/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFOQFXBEZKXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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